molecular formula C18H21NO5S B3570723 methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate

methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate

Cat. No. B3570723
M. Wt: 363.4 g/mol
InChI Key: ULHQKPKCLPNFMY-UHFFFAOYSA-N
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Description

Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate is a similar compound . It has a molecular formula of C10H13NO5S, an average mass of 259.279 Da, and a monoisotopic mass of 259.051453 Da .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, the molecular formula is C10H13NO5S .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate, it contains a sulfonyl group and a glycinate group, which may undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For Methyl n-[(4-chlorophenyl)sulfonyl]-n-(2-methylphenyl)glycinate, it has a molecular weight of 353.83 . For Methyl n-(4-ethoxyphenyl)-n-(methylsulfonyl)glycinate, it has a molecular weight of 287.34 .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information. For example, the MSDS for Methyl n-[(4-chlorophenyl)sulfonyl]-n-(2-methylphenyl)glycinate can be found online .

properties

IUPAC Name

methyl 2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-24-16-9-11-17(12-10-16)25(21,22)19(13-18(20)23-3)15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHQKPKCLPNFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetate

Synthesis routes and methods

Procedure details

The crude N-aryl-benzenesulfonamide building block XIII, e.g. 4-ethoxy-N-(4-methylphenyl)benzenesulfonamide (3.087 g, 10.6 mmol), was dissolved in DMF (10 mL) and was added to a suspention of NaH (13.6 mmol, 0.593 mg of NaH 55-65% in oil) in DMF (30 mL). The mixture was stirred 45 min at room temperature. 2-Bromoacetic acid methyl ester (1.45 mL, 15.9 mmol) was added dropwise. The resulting mixture was stirred at room temperature overnight. The solvents were evaporated, affording the desired product, e.g. methyl{[(4-ethoxyphenyl)sulfonyl]-4-methylanilino}acetate (3.816 g, quantitative crude yield) as a light yellow solid, in 96.1% purity by HPLC (MaxPlot detection between 230 and 400 nm).
[Compound]
Name
N-aryl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.087 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.593 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycinate

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